3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex heterocyclic compound that features a pyridazine core substituted with a pyrazole ring and a piperazine moiety linked to a cyclobutylpyrimidine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction with hydrazine.
Substitution with Pyrazole: The pyridazine core is then functionalized with a pyrazole ring via a nucleophilic substitution reaction.
Attachment of Piperazine: The piperazine moiety is introduced through a nucleophilic aromatic substitution reaction, often using a halogenated precursor.
Cyclobutylpyrimidine Addition: Finally, the cyclobutylpyrimidine group is attached to the piperazine ring through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine moieties.
Reduction: Reduction reactions can target the pyridazine ring, potentially leading to dihydropyridazine derivatives.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the pyridazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogenated compounds, organolithium reagents, and Grignard reagents are employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced forms of the pyridazine ring, leading to partially saturated derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Potential use in the development of novel materials with specific electronic or photonic properties.
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biochemical Research: Used as a probe to study enzyme mechanisms and receptor interactions.
Industry
Pharmaceuticals: Development of new drugs targeting specific diseases or conditions.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, and nucleic acids. The piperazine and pyrazole moieties are particularly important for binding to these targets, influencing biological pathways and processes. The exact mechanism involves modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
- 3-[4-(6-cyclohexylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Uniqueness
The unique feature of 3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine lies in its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it potentially more selective and potent in its biological activities compared to its cyclopropyl and cyclohexyl analogs.
Properties
IUPAC Name |
3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8/c1-3-15(4-1)16-13-19(21-14-20-16)26-11-9-25(10-12-26)17-5-6-18(24-23-17)27-8-2-7-22-27/h2,5-8,13-15H,1,3-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBQBPAVKOEILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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